molecular formula C13H11N3O2S B4247430 [4-[5-(2-Methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol

[4-[5-(2-Methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol

Cat. No.: B4247430
M. Wt: 273.31 g/mol
InChI Key: DFMSELYOEIUJFD-UHFFFAOYSA-N
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Description

[4-[5-(2-Methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol is a complex organic compound that features a thiazole ring, an oxadiazole ring, and a phenylmethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[5-(2-Methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Scientific Research Applications

Chemistry

In chemistry, [4-[5-(2-Methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties . Its ability to interact with various biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential use as drugs. Their ability to inhibit specific enzymes and receptors makes them promising candidates for the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders .

Industry

In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical strength, thermal stability, and resistance to degradation .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[5-(2-Methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol apart is its combination of both thiazole and oxadiazole rings, along with the phenylmethanol group. This unique structure allows it to interact with a broader range of biological targets and exhibit a wider array of biological activities.

Properties

IUPAC Name

[4-[5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-8-14-11(7-19-8)13-15-12(16-18-13)10-4-2-9(6-17)3-5-10/h2-5,7,17H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMSELYOEIUJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NC(=NO2)C3=CC=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-[5-(2-Methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol
Reactant of Route 2
[4-[5-(2-Methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol
Reactant of Route 3
[4-[5-(2-Methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol
Reactant of Route 4
[4-[5-(2-Methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol
Reactant of Route 5
Reactant of Route 5
[4-[5-(2-Methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol
Reactant of Route 6
[4-[5-(2-Methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol

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